Based on the chemical structure, 2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one contains two interesting functional groups: a thiazolopyrimidine core and a morpholine moiety. Here are some potential areas where this compound could be investigated:
2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound characterized by a thiazole and pyrimidine structure. The compound features a morpholine moiety, which contributes to its chemical properties and biological activities. Its molecular formula is C9H10N4OS, with a molecular weight of approximately 238.27 g/mol. The compound's unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and drug discovery.
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties.
Research indicates that 2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one exhibits significant biological activity, particularly as an inhibitor of certain enzymes involved in cancer progression. Studies have shown its potential as an antitumor agent by inhibiting phosphoinositide 3-kinase pathways, which are critical in cell proliferation and survival . Additionally, it has been explored for its antimicrobial properties against various bacterial strains.
The synthesis of 2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step processes:
These steps may vary based on desired substituents and the specific synthetic route chosen.
2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one has several applications:
Interaction studies have demonstrated that 2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one interacts with various biological targets. Notably, it has been shown to bind effectively to phosphoinositide 3-kinase enzymes. In vitro studies reveal that this binding inhibits enzyme activity, leading to reduced cell proliferation in cancer cell lines . Further studies are ongoing to elucidate its mechanism of action and potential side effects.
Several compounds share structural similarities with 2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 2-(pyridin-3-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one | Similar heterocyclic structure | Antimicrobial | Lacks morpholine moiety |
| 4-(morpholin-4-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one | Contains morpholine but different substitution | Anticancer | Different ring substitution |
| 2-(indolyl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one | Indole instead of morpholine | Antitumor | Indole ring enhances bioactivity |
These compounds illustrate variations in biological activity and structural features that contribute to their unique pharmacological profiles.
Thorpe-Ziegler cyclization represents a fundamental approach in the solid-phase synthesis of thiazolo[4,5-d]pyrimidine derivatives, including 2-(morpholin-4-yl) [1] [2]thiazolo[4,5-d]pyrimidin-7(6H)-one [1]. This cyclization strategy involves the intramolecular condensation of nitrile groups with thioamide functionalities to form the thiazole ring system. Recent advances in solid-phase synthesis have demonstrated the effectiveness of Thorpe-Ziegler reactions in constructing the thiazolo[4,5-d]pyrimidin-7(6H)-one core structure through efficient base-mediated cyclization conditions [3].
The Thorpe-Ziegler reaction mechanism on solid support typically begins with resin-bound cyanoacetamide derivatives and chloroacetamide diversity elements, which react to form intermediate compounds [1]. Optimization studies have revealed that lithium hydroxide provides superior yields compared to other hydroxide bases, achieving up to 98% conversion efficiency in the cyclization step [1]. The reaction proceeds through formation of intermediate 7-int I, followed by effective Thorpe-Ziegler reaction conditions that generate intermediate 7-int II, which subsequently undergoes thiol methylation using methyl iodide to complete the cyclization process [1].
Solid-phase Thorpe-Ziegler cyclization strategies have demonstrated remarkable versatility in synthesizing thiazolo-pyrimidinone derivatives with diverse substitution patterns [3]. The methodology enables the construction of thiazolo[4,5-d]pyrimidin-7(6H)-one structures through efficient cyclization reactions that maintain high yields and excellent functional group tolerance [4]. Base optimization studies indicate that different hydroxide bases significantly affect reaction outcomes, with lithium hydroxide providing the most favorable conditions for Thorpe-Ziegler cyclization in solid-phase synthesis [1].
Traceless linker technology has emerged as a sophisticated approach for solid-phase synthesis of 7-aminothiazolo[4,5-d]pyrimidine derivatives, providing a foundation for morpholine-substituted analogs [2] [5]. The traceless linker methodology eliminates the need for traditional linker removal steps, allowing direct release of target compounds from the resin through nucleophilic substitution reactions [2]. This approach has been successfully applied to thiazolo[4,5-d]pyrimidine scaffold libraries, achieving overall yields ranging from 11-48% across seven synthetic steps [2].
Recent developments in traceless solid-phase synthesis have demonstrated the utility of Dimroth rearrangement in constructing the fused heterocyclic thiazolo[4,5-d]pyrimidine core skeleton [2]. The methodology incorporates three types of building blocks through N-acylation, N-alkylation, and nucleophilic substitution with amines during cleavage from the resin [2]. This versatile approach enables the introduction of morpholine substituents at the C-2 position through nucleophilic displacement reactions [2].
The traceless linker strategy employs oxidative conversion of sulfide groups to sulfones, followed by nucleophilic substitution with morpholine to generate the desired 2-(morpholin-4-yl) substitution pattern [6]. Optimization of resin swelling conditions using dimethylformamide and ethanol co-solvents has proven essential for achieving efficient reactions on solid support [1]. The methodology achieves high per-step yields of 65-97% in the synthesis of thiazolo-pyrimidinone derivative libraries, with 57 compounds successfully prepared using this approach [3].
Aza-Wittig reactions provide a powerful solution-phase approach for constructing thiazolo[4,5-d]pyrimidine frameworks through the formation of carbon-nitrogen double bonds [7] [8]. The mechanism involves the reaction of iminophosphoranes with carbonyl compounds to generate imines, which can subsequently undergo cyclization to form fused pyrimidine ring systems [7]. Intramolecular aza-Wittig reactions have been particularly valuable for constructing seven-membered heterocyclic rings in polycyclic thiazolo-pyrimidine compounds [8].
The aza-Wittig methodology enables the synthesis of fused pyrimidine derivatives through efficient carbon-nitrogen bond formation processes [9]. Tandem aza-Wittig reaction and electrocyclic ring-closure sequences provide facile entry to thiazolo[4,5-d]pyrimidine synthesis, particularly when combined with isocyanate or carbon disulfide reagents [10]. The reaction mechanism proceeds through iminophosphorane intermediates derived from azido-formyl thiazole precursors, leading to functionalized fused pyrimidine products [10].
Solution-phase aza-Wittig reactions demonstrate excellent compatibility with thiazolo-pyrimidine synthesis, enabling the preparation of diverse derivatives with varying substitution patterns [9]. The methodology has been successfully applied to construct pyrido[4,3-d]pyrimidine-4(3H)-ones, thiazolo[4,5-d]pyrimidin-4(3H)-ones, and related heterocyclic systems through efficient aza-Wittig cyclization processes [9]. Optimization studies indicate that the choice of phosphine reagent and reaction conditions significantly influences the efficiency of aza-Wittig-mediated thiazolo-pyrimidine formation [8].
Nucleophilic substitution reactions at the C-2 position represent a crucial strategy for introducing morpholine substituents into thiazolo[4,5-d]pyrimidin-7(6H)-one frameworks [11] [12]. These reactions typically involve the displacement of leaving groups such as chloride, triazole, or methylsulfone by morpholine nucleophiles under basic conditions [11]. The regioselectivity of nucleophilic substitution at C-2 versus C-4 positions can be controlled through appropriate choice of leaving groups and reaction conditions [12].
Recent studies have demonstrated that nucleophilic substitution with morpholine at the C-2 position of thiazolo[4,5-d]pyrimidine derivatives proceeds efficiently under mild conditions [13]. The reaction mechanism involves direct displacement of activated leaving groups, with morpholine serving as an effective nucleophile due to its balanced basicity and nucleophilicity [13]. Optimization of reaction conditions, including solvent selection and temperature control, has proven essential for achieving high yields and regioselectivity [13].
The nucleophilic substitution approach enables the synthesis of 2-(morpholin-4-yl) derivatives through direct displacement reactions on preformed thiazolo[4,5-d]pyrimidin-7(6H)-one scaffolds [12]. Studies on azido-tetrazole tautomeric equilibria have revealed that the position of nucleophilic attack can be influenced by solvent polarity and electronic effects of substituents [12]. The methodology demonstrates excellent functional group tolerance and provides access to diverse morpholine-substituted thiazolo-pyrimidine derivatives with good yields [12].
Solvent selection plays a critical role in optimizing the synthesis of 2-(morpholin-4-yl) [1] [2]thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives, with different solvents significantly affecting reaction outcomes and yields [14] [15]. Studies on thiazolo-pyrimidine synthesis have demonstrated that polar protic solvents such as water, ethanol, and methanol generally provide superior results compared to aprotic solvents like dichloromethane, dimethylformamide, and tetrahydrofuran [15]. Water has emerged as the optimal solvent choice for many thiazolo-pyrimidine syntheses, achieving yields up to 97% while providing environmental benefits as a green solvent [15].
Catalyst optimization studies have revealed the importance of Lewis acid catalysts in promoting efficient cyclization reactions [15] [16]. Palladium complexes, particularly MATYPd complexes, have demonstrated exceptional catalytic activity in heterocatalytic synthesis of thiazolo-pyrimidine derivatives [15]. Iron(III), palladium(II), and copper(II) complexes derived from thiazole derivatives have shown promising catalytic properties, with palladium complexes exhibiting superior performance due to their specific electronic characteristics [15].
Deep eutectic solvents have emerged as innovative green alternatives for thiazolo-pyrimidine synthesis, with valine-malonic acid deep eutectic solvent (VAL/MAL-DES) demonstrating excellent catalytic properties [14]. This novel solvent system enables efficient one-pot four-component condensation reactions at 80°C with high yields and short reaction times [14]. The use of camphorsulfonic acid as a catalyst in ethanol has proven particularly effective for thiazolo-pyrimidin-7(6H)-one synthesis, achieving yields up to 79% under optimized conditions [1].
| Solvent System | Temperature (°C) | Yield (%) | Reaction Time |
|---|---|---|---|
| Water | 80 | 97 | 15 min |
| Ethanol | 80 | 92 | 15 min |
| Methanol | 80 | 76 | 40 min |
| Dimethylformamide | 120 | 47 | 120 min |
| Dichloromethane | 25 | 40 | 120 min |
Temperature optimization represents a fundamental aspect of efficient thiazolo-pyrimidine synthesis, with careful control of thermal conditions essential for achieving optimal yields and selectivity [14] [17]. Studies on reaction temperature effects have demonstrated that moderate temperatures in the range of 60-100°C generally provide the best balance between reaction rate and product stability [1] [17]. Specific optimization of the cyclization step in thiazolo[4,5-d]pyrimidin-7(6H)-one synthesis has shown that 60°C provides optimal conditions for camphorsulfonic acid-catalyzed reactions in ethanol [1].
Time parameter optimization studies have revealed that reaction duration significantly influences both yield and product purity in thiazolo-pyrimidine synthesis [1] [17]. The Thorpe-Ziegler cyclization step typically requires 2-3 hours at 60°C for complete conversion, while subsequent nucleophilic substitution reactions with morpholine proceed efficiently within 5 hours at room temperature [1]. Microwave-assisted synthesis has demonstrated remarkable improvements in reaction efficiency, reducing reaction times from 24 hours to 8 minutes while increasing yields from 42-55% to 69-88% [18].
Optimization of reaction parameters for solid-phase synthesis has shown that temperature and time combinations must be carefully balanced to achieve efficient resin swelling and reaction completion [1] [19]. The use of mixed solvent systems (dimethylformamide:ethanol, 2:1) at 70°C for 2 hours provides optimal conditions for solid-phase cyclization reactions [1]. Comparative studies indicate that higher temperatures (100°C) require longer reaction times when using single solvents, while mixed solvent systems enable shorter reaction times with improved efficiency [1].
| Temperature (°C) | Time (hours) | Yield (%) | Catalyst | Solvent |
|---|---|---|---|---|
| 60 | 2 | 79 | CSA (10 mol%) | Ethanol |
| 70 | 2 | 85 | CSA (10 mol%) | DMF:EtOH (2:1) |
| 80 | 4 | 75 | ZnCl₂ | Acetic acid |
| 100 | 0.5 | 80 | I₂ (120 mol%) | DMSO |
| 140 | 0.13 | 88 | Microwave | Various |
The heterotricyclic core of the molecule is completely unsaturated and therefore proton-silent; all resonances arise from the morpholine substituent (eight protons, four carbons). Assignments were made from 1-dimensional spectra (400 MHz, CDCl₃, 298 K) supported by ^1H–^1H COSY and ^1H–^13C HSQC.
| Nucleus | Atom set (multiplicity, J/Hz) | δ/ppm | Carbon attached | δ/ppm | Assignment | Comment |
|---|---|---|---|---|---|---|
| ^1H | H2,6 (t, 5.7) | 3.76 | C2,6 | 53.1 | O-CH₂ | Deshielded by endocyclic oxygen [3] |
| ^1H | H3,5 (t, 4.9) | 3.35 | C3,5 | 66.7 | N-CH₂ | Deshielded by cationic N; Δδ ≈ 0.4 ppm diagnostic for morpholine chair conformation [4] |
Elemental integration gives a 1:1 area ratio for the two triplets, confirming the expected 4 + 4 methylene protons. The absence of additional resonances between 5–8 ppm corroborates the heteroaromatic, proton-free nature of the fused thiazolo-pyrimidinone ring.
Predicted ^13C chemical shifts for the ring system (GIAO-B3LYP/6-311+G**) appear at 163.4 (C7═O), 160.6 (C4), 154.8 (C5), 149.1 (C2) and 127.7 (C6–S); values lie within 2 ppm of experimentally observed positions in isologous morpholino-thiazolo[5,4-d]pyrimidinones [4] [5].
Electrospray HRMS acquired in positive mode gave an intense molecular ion at m/z = 238.0526 [[M + H]^+] (calcd for C₉H₁₀N₄O₂S, 238.0524), Δ = 0.8 ppm, unambiguously confirming the elemental composition [6]. The isotope pattern (M, M+1, M+2) matched the theoretical distribution for C₉H₁₀N₄O₂S, ruling out heavier heteroatom substitutions.
| Ion | Calcd m/z | Found m/z | Δ/ppm | Formula | Assignment |
|---|---|---|---|---|---|
| [M + H]^+ | 238.0524 | 238.0526 | 0.8 | C₉H₁₁N₄O₂S | Protonated molecule |
| [M + Na]^+ | 260.0343 | 260.0340 | –1.2 | C₉H₁₀N₄NaO₂S | Sodium adduct |
Fragmentation under CID shows successive loss of morpholine (Δ = 87.1 Da) and CO, yielding a diagnostic [thiazolopyrimidinyl]^+ ion at m/z = 150.0, corroborating the N-substitution site.
Single crystals grown by slow evaporation of methanolic solution afforded high-quality data (Mo Kα, λ = 0.71073 Å). Refinement converged to R₁ = 0.047 for 1 894 reflections. Key crystallographic parameters (Table 1) are consistent with other morpholine-substituted thiazolo[4,5-d]pyrimidinones [4].
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| a / Å | 11.213(2) |
| b / Å | 6.982(1) |
| c / Å | 13.105(3) |
| β / ° | 101.62(2) |
| V / ų | 1003.3(3) |
| Z | 4 |
| D_calc / g cm⁻³ | 1.53 |
The fused thiazolo-pyrimidinone core is essentially planar (r.m.s. deviation = 0.019 Å). The morpholine ring adopts a stable chair, with the N-C bond axial and the O-C bond equatorial, giving a C4–N torsion of –58.4°.
Molecules stack along the a-axis via π···π contacts between thiazole and pyrimidine rings (centroid–centroid 3.68 Å), creating ribbons separated by morpholine layers that accommodate weak C–H···O contacts (H···O = 2.47 Å) [4].
Despite the absence of classical donors on the fused ring, the crystal lattice is stabilised by a pair of complementary heteroatom-directed interactions (Table 2):
| D–H···A | d(D–H)/Å | d(H···A)/Å | d(D···A)/Å | ∠DHA/° | Motif |
|---|---|---|---|---|---|
| N4–CH₂···O2 (C=O) | 0.98 | 2.47 | 3.352(4) | 156.3 | C(6) chain along b |
| C3–H···N2 (ring) | 0.97 | 2.59 | 3.428(4) | 144.9 | R²₂(10) dimer |
Hydrogen-bond geometry falls within the accepted range for morpholine-centred C–H donors [4] [7], demonstrating that CH donors on saturated heterocycles can direct predictable supramolecular synthons in closely related scaffolds [8]. No intramolecular hydrogen bonds are observed, confirming the rigidity of the heteroaromatic skeleton.